Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Description
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (C₂₀H₂₀O₅, MW 340.37 g/mol) is a substituted benzofuran derivative characterized by a 5-ethoxy group and a 4-methoxyphenyl substituent at position 2 of the benzofuran core . This compound is part of a broader class of ethyl benzofuran-3-carboxylates, which are studied for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-23-15-10-11-17-16(12-15)18(20(21)24-5-2)19(25-17)13-6-8-14(22-3)9-7-13/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAMGNUHPOYFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzofuran core reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The 4-methoxyphenyl group at position 2 distinguishes the target compound from analogs with simpler substituents:
- Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate (C₁₉H₁₈O₄, MW 310.35 g/mol) lacks the methoxy group on the phenyl ring, reducing its polarity and molecular weight by ~30 g/mol .
- Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate introduces a bulky tert-butyl group at position 2, which increases steric hindrance and may reduce reactivity or binding affinity in biological systems compared to the planar 4-methoxyphenyl group .
Table 1: Impact of Position 2 Substituents
| Compound Name | Position 2 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | C₂₀H₂₀O₅ | 340.37 | Enhanced electron donation |
| Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate | Phenyl | C₁₉H₁₈O₄ | 310.35 | Reduced polarity |
| Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate | tert-Butyl | C₂₅H₂₆O₇ | 450.47 | Increased steric bulk |
Substituent Variations at Position 5
The 5-ethoxy group in the target compound contrasts with other functional groups observed in analogs:
- Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (C₂₀H₁₇ClO₄, MW 356.80 g/mol) replaces the ethoxy group with a 4-chlorobenzyloxy moiety, introducing a halogen atom that may enhance lipophilicity and influence antimicrobial activity .
- Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (C₂₁H₁₉NO₅, MW 365.38 g/mol) substitutes ethoxy with cyanomethoxy, adding an electron-withdrawing cyano group that could alter electronic density and reactivity .
Table 2: Impact of Position 5 Substituents
| Compound Name | Position 5 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target Compound | Ethoxy | C₂₀H₂₀O₅ | 340.37 | Moderate polarity |
| Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | 4-Chlorobenzyloxy | C₂₀H₁₇ClO₄ | 356.80 | Increased lipophilicity |
| Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | Cyanomethoxy | C₂₁H₁₉NO₅ | 365.38 | Electron-withdrawing effect |
Electronic and Steric Effects
- Electron-Donating vs. In contrast, analogs with cyano or sulfonamide groups (e.g., ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, C₂₂H₂₅NO₆S, MW 431.50 g/mol) introduce electron-withdrawing effects, which may shift reactivity or binding modes .
- Steric Considerations : Bulky substituents like tert-butyl (Table 1) or propyl groups () can hinder molecular packing in crystals or reduce binding pocket accessibility in biological systems compared to the smaller 4-methoxyphenyl group.
Biological Activity
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its pharmacological potential. Its molecular formula is , and it contains functional groups such as ethoxy and methoxy, which may influence its solubility and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Formation of the Benzofuran Core : Cyclization reactions involving phenolic derivatives.
- Esterification : Carboxylic acid groups are esterified with ethanol in the presence of an acid catalyst.
- Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate.
Biological Activities
This compound has been studied for several biological activities:
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines, suggesting that this compound may possess comparable anticancer properties .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.76 | Induces apoptosis |
| Compound B | U-937 | 0.38 | Cell cycle arrest |
| Ethyl 5-Ethoxy | CEM-C7 | TBD | TBD |
Antimicrobial and Anti-inflammatory Properties
Benzofuran derivatives have also been investigated for their antimicrobial and anti-inflammatory activities. This compound may exhibit these properties due to structural similarities with known antimicrobial agents.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to inflammation and cell proliferation. This interaction may lead to modulation of critical pathways that influence cancer cell survival and proliferation.
Case Studies
Recent studies have highlighted the potential of benzofuran derivatives in drug discovery:
- Study on Anticancer Effects : A study demonstrated that a related benzofuran compound significantly inhibited cell migration and induced apoptosis in breast cancer cell lines, suggesting that this compound could have similar effects .
- Anti-inflammatory Activity : Another investigation revealed that benzofuran derivatives reduced inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
